Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction. Its molecular formula is C27H29NO5 (average mass: 447.531 Da), featuring a hexahydroquinoline core substituted with a benzyl ester at position 3, a 4-hydroxy-3-methoxyphenyl group at position 4, and methyl groups at positions 2, 7, and 7 . The compound lacks defined stereocenters, suggesting a planar conformation in its optimized geometry. Characterization methods include IR, NMR (¹H and ¹³C), HRMS, and X-ray crystallography, confirming its structural integrity .
This derivative belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for calcium channel modulation, antibacterial, and antioxidant activities . Its synthesis typically involves condensation of dimedone, substituted benzaldehydes, β-keto esters, and ammonium acetate under reflux conditions .
Properties
IUPAC Name |
benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-16-23(26(31)33-15-17-8-6-5-7-9-17)24(18-10-11-20(29)22(12-18)32-4)25-19(28-16)13-27(2,3)14-21(25)30/h5-12,24,28-29H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKQIQLKWHGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials .
Mechanism of Action
The mechanism of action of Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the phenyl ring and ester groups. These variations influence physical properties, reactivity, and bioactivity:
Notes:
- Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility in polar solvents, whereas electron-withdrawing groups (e.g., chloro, bromo) reduce it .
- Substituent position significantly affects molecular planarity and hydrogen-bonding capacity. For example, the 3-hydroxy group in one analog forms intramolecular hydrogen bonds, stabilizing its crystal packing .
Crystallographic and Computational Insights
Biological Activity
Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "compound" hereafter) is a complex organic molecule belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of the compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 475.6 g/mol. Its unique structure includes a quinoline core that is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects by:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains.
- Case Study : A study assessed the antibacterial activity of the compound against Escherichia coli and Bacillus subtilis. The results demonstrated that the compound inhibited bacterial growth effectively at certain concentrations.
Anticancer Properties
The potential anticancer activity of the compound has been explored in several studies.
- Research Findings :
- In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- It was found to inhibit cell proliferation and induce cell cycle arrest at the G1 phase.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays.
- DPPH Radical Scavenging Assay : The compound showed a scavenging activity ranging from 70% to 90%, indicating strong antioxidant properties that could protect against oxidative stress-related damage.
Comparative Analysis with Similar Compounds
A comparison with other hexahydroquinoline derivatives reveals that this compound possesses unique functional groups contributing to its enhanced biological activities.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| Benzyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo... | High | Moderate | High |
| Pentyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl... | Moderate | Low | Moderate |
Q & A
Q. What synthetic methodologies are commonly employed to prepare hexahydroquinoline derivatives like this compound?
The synthesis typically involves multi-step routes, including the Hantzsch reaction. Key steps include:
- Condensation : Reacting substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) with amines and β-ketoesters.
- Cyclization : Acid- or base-catalyzed cyclization to form the hexahydroquinoline core.
- Optimization : Temperature control (reflux in methanol/ethanol) and stoichiometric ratios of ammonium acetate (5:1 molar ratio to reactants) are critical for yield optimization .
- Purification : Column chromatography or crystallization from ethanol is used to isolate the pure product .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks (e.g., distinguishing methoxy, hydroxyl, and ester groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and stereochemistry. SHELX software is widely used for refinement .
Q. What are the primary biological targets for quinoline derivatives with similar substituents?
Quinoline derivatives often interact with:
- Enzymes : Inhibition of kinases, cytochrome P450, or NADPH oxidase via π-π stacking or hydrogen bonding with active sites.
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to aromatic and hydrogen-bonding groups .
- DNA/RNA : Intercalation or groove-binding via planar quinoline moieties .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental data for this compound?
- DFT Calculations : Predict optimized geometries, bond orders, and electron density maps (e.g., QTAIM analysis) to validate experimental X-ray/NMR data .
- Molecular Electrostatic Potential (MEP) : Identifies reactive sites (e.g., electron-deficient quinoline core) for functionalization .
- Docking Studies : Simulate ligand-protein interactions to explain bioactivity variations across analogs .
Q. What strategies address low yields in the final cyclization step during synthesis?
- Catalyst Screening : Ionic liquids (e.g., [BMIM]BF) or nanocatalysts improve reaction efficiency and reduce side products .
- Solvent Optimization : Solvent-free conditions or ethanol/water mixtures enhance atom economy and reduce purification steps .
- Microwave Assistance : Accelerates reaction kinetics, reducing time from hours to minutes .
Q. How do substituent variations (e.g., methoxy vs. nitro groups) impact photostability and bioactivity?
- Photostability Studies : Multivariate QSPR models correlate substituent electronic effects (Hammett constants) with degradation rates. Electron-withdrawing groups (e.g., nitro) reduce stability compared to methoxy .
- SAR Analysis : Hydroxy and methoxy groups enhance antioxidant activity via radical scavenging, while chloro substituents increase antimicrobial potency .
Q. What analytical techniques resolve contradictions between NMR and crystallographic data?
- Dynamic NMR : Detects conformational flexibility (e.g., chair-boat transitions in the hexahydroquinoline ring) causing signal splitting .
- Variable-Temperature XRD : Identifies temperature-dependent polymorphism or disorder in crystal lattices .
- 2D NMR (COSY, NOESY) : Confirms through-space correlations missed in static crystallographic models .
Methodological Considerations
Q. How to design experiments to assess the compound’s pharmacokinetic profile?
- In Vitro Assays :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubation with liver microsomes and LC-MS/MS to track metabolite formation .
- In Silico Tools : SwissADME predicts logP, bioavailability, and blood-brain barrier permeability .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Reaction Monitoring : TLC/HPLC at each step to verify intermediate purity .
- Standardized Workflows : Documenting exact molar ratios (e.g., 1:1:1 aldehyde/amine/β-ketoester), solvent grades, and stirring rates .
- Batch Analysis : Statistical comparison of yields/purity across ≥3 independent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
